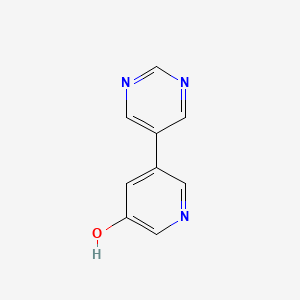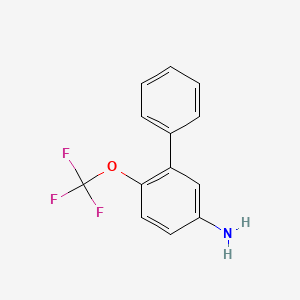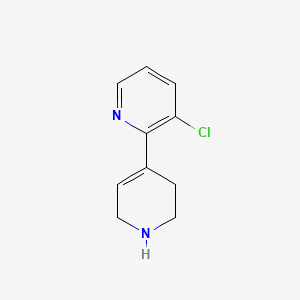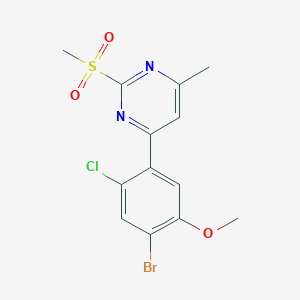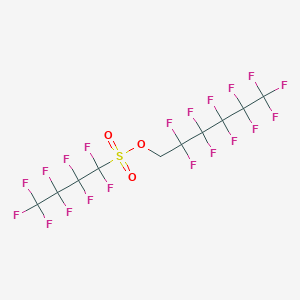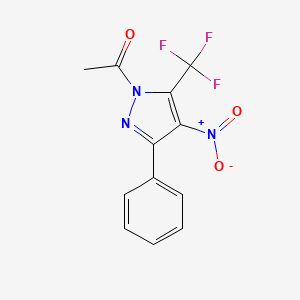
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is a synthetic organic compound derived from ribose, a naturally occurring sugar. This compound is characterized by the presence of acetyl and benzoyl groups, which are esterified to the ribose molecule. It is primarily used in the synthesis of nucleoside analogues and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribose are protected using acetyl groups. This is achieved by reacting ribose with acetic anhydride in the presence of a catalyst such as pyridine.
Benzoylation: The protected ribose is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group.
Deoxygenation and Methylation: The deoxygenation at the 3-position and subsequent methylation are carried out using specific reagents and conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are scaled up using industrial reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or benzoyl groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogues and other complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active molecules. It can also inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose: Similar structure but with a methoxy group instead of a methyl group.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: Contains an azido group, used in click chemistry.
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Contains additional benzoyl groups, used in nucleoside synthesis.
Uniqueness
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is unique due to its specific combination of acetyl, benzoyl, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C17H20O7 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(4,5-diacetyloxy-3-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H20O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,10,14-15,17H,9H2,1-3H3 |
InChI Key |
KWHFDANUMSULSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1OC(=O)C)OC(=O)C)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)
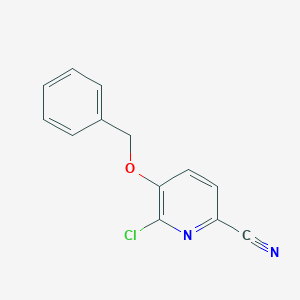
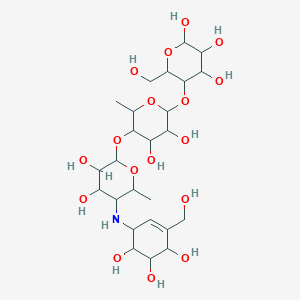
![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
